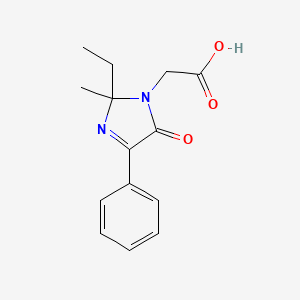
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique est un composé organique complexe appartenant à la famille des imidazoles. Les imidazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote. Ce composé particulier se caractérise par sa structure unique, qui comprend un cycle imidazole substitué par des groupes éthyle, méthyle, phényle et acide acétique. Les dérivés de l'imidazole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse de l'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction du glyoxal avec l'ammoniac peut former le cycle imidazole, suivie de substitutions ultérieures pour introduire les groupes éthyle, méthyle, phényle et acide acétique . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, le solvant et les catalyseurs pour atteindre des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés imidazoles réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sur le cycle imidazole sont remplacés par d'autres substituants. .
Applications de la recherche scientifique
L'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé présente diverses activités biologiques, notamment des propriétés antibactériennes, antifongiques et anti-inflammatoires.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle imidazole peut interagir avec des enzymes et des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, entraînant des effets anti-inflammatoires. La structure du composé lui permet de se lier à des sites spécifiques sur les protéines, modifiant leur fonction et conduisant à des effets thérapeutiques .
Applications De Recherche Scientifique
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
L'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique peut être comparé à d'autres dérivés de l'imidazole, tels que :
Clemizole : Un agent antihistaminique avec un noyau imidazole similaire.
Oméprazole : Un médicament anti-ulcéreux qui contient également un cycle imidazole.
Métronidazole : Un agent antibactérien et antiprotozoaire avec une structure imidazole.
La singularité de l'acide 2-(2-éthyl-2-méthyl-5-oxo-4-phényl-2,5-dihydro-1H-imidazol-1-yl)acétique réside dans ses substitutions spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-(2-ethyl-2-methyl-5-oxo-4-phenylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(2)15-12(10-7-5-4-6-8-10)13(19)16(14)9-11(17)18/h4-8H,3,9H2,1-2H3,(H,17,18) |
Clé InChI |
KCNSVXBHAIQVQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=C(C(=O)N1CC(=O)O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
